SAR156497

Catalog No.
S548712
CAS No.
M.F
C27H24N4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR156497

Product Name

SAR156497

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Solubility

Soluble in DMSO, not in water

Synonyms

SAR156497; SAR156497; SAR 156497.

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Description

The exact mass of the compound ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate is 468.17976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR156497 is a novel chemical compound recognized as an exquisitely selective inhibitor of the Aurora kinases, a family of serine/threonine kinases that play a critical role in cell cycle regulation, particularly during mitosis. The compound has garnered attention due to its potential therapeutic applications in cancer treatment, as aberrant expression of Aurora kinases is often associated with various malignancies. SAR156497 is characterized by a unique molecular structure that enables its specificity towards Aurora A, B, and C kinases, distinguishing it from other inhibitors in this class .

. Notably, it is prepared through a Hantzsch-type three-component reaction that includes an arylamine, an aldehyde, and a cyclic 1,3-dione. This method allows for the efficient formation of the compound's tricyclic structure, which is essential for its biological activity . The compound exhibits stability under physiological conditions and demonstrates solubility in various solvents, facilitating its use in biological assays .

SAR156497 has been shown to exhibit potent inhibitory activity against the Aurora kinases, with selectivity that minimizes off-target effects. Preclinical studies have indicated that SAR156497 can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells expressing high levels of Aurora kinases. The compound has also demonstrated efficacy in various cancer models, suggesting its potential as a therapeutic agent . Furthermore, SAR156497 has been evaluated in clinical trials, showing promising results in terms of safety and tolerability .

The synthesis of SAR156497 can be summarized as follows:

  • Starting Materials: An arylamine, an aldehyde, and a cyclic 1,3-dione are used as starting materials.
  • Reaction Conditions: The components are subjected to specific reaction conditions conducive to the Hantzsch-type reaction.
  • Purification: Post-reaction, the product is purified to isolate SAR156497.

This method not only yields high purity but also allows for the scalability necessary for further development and clinical use .

SAR156497's primary application lies in oncology as a targeted therapy for cancers driven by Aurora kinase dysregulation. Its selective inhibition profile makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy while reducing side effects. Additionally, research into its mechanism of action could lead to insights into new treatment strategies for various malignancies .

Interaction studies involving SAR156497 have focused on its binding affinity and specificity towards Aurora kinases compared to other kinase families. The compound's unique binding interactions have been characterized using biochemical assays and structural biology techniques. These studies reveal that SAR156497 binds selectively to the ATP-binding site of Aurora kinases without significantly affecting other kinases, thereby highlighting its potential for reduced toxicity .

Several compounds share structural or functional similarities with SAR156497. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityClinical Status
AZD1152Inhibits Aurora B kinaseModerateClinical trials
MK-5108Inhibits Aurora A kinaseHighClinical trials
VX-680Dual inhibitor of Aurora A/BModerateClinical trials
CCT137690Selective inhibitor of Aurora A/BHighPreclinical

SAR156497 stands out due to its exquisite selectivity across all three Aurora kinases (A, B, and C) while maintaining a favorable safety profile in early clinical evaluations. This specificity may provide advantages over other inhibitors that either lack selectivity or have broader kinase inhibition profiles leading to increased side effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.17975526 g/mol

Monoisotopic Mass

468.17975526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Carry JC, Clerc F, Minoux H, Schio L, Mauger J, Nair A, Parmantier E, Le Moigne R, Delorme C, Nicolas JP, Krick A, Abécassis PY, Crocq-Stuerga V, Pouzieux S, Delarbre L, Maignan S, Bertrand T, Bjergarde K, Ma N, Lachaud S, Guizani H, Lebel R, Doerflinger G, Monget S, Perron S, Gasse F, Angouillant-Boniface O, Filoche-Rommé B, Murer M, Gontier S, Prévost C, Monteiro ML, Combeau C. SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases. J Med Chem. 2014 Nov 24. [Epub ahead of print] PubMed PMID: 25369539.

Explore Compound Types